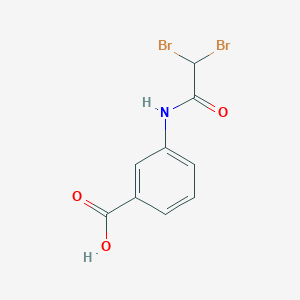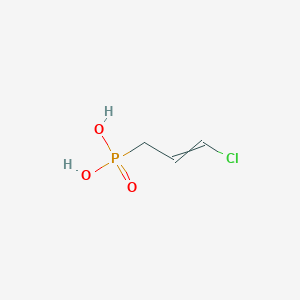
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol typically involves the reaction of appropriate methoxy-substituted phenazine precursors under controlled conditions. One common method includes the Buchwald-Hartwig C-N coupling reaction, where 5,10-dihydrophenazine is reacted with methoxy-substituted aryl halides in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully reduced form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone derivatives, reduced phenazine forms, and substituted phenazine compounds.
科学的研究の応用
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex phenazine derivatives.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. In battery applications, its extended conjugation and electron delocalization enhance its electrical conductivity and stability .
類似化合物との比較
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone (TDT): Known for its use in zinc batteries.
5,10-Dihydro-5,10-dimethylphenazine: Another phenazine derivative with distinct redox properties.
Uniqueness: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol stands out due to its specific methoxy substitutions, which influence its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
64793-49-3 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
3,8-dimethoxy-5,10-dihydrophenazine-1,6-diol |
InChI |
InChI=1S/C14H14N2O4/c1-19-7-3-9-13(11(17)5-7)16-10-4-8(20-2)6-12(18)14(10)15-9/h3-6,15-18H,1-2H3 |
InChIキー |
AOUFQNYTWOOAAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)O)NC3=C(N2)C(=CC(=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


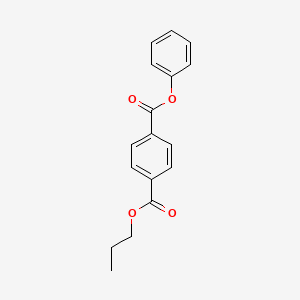
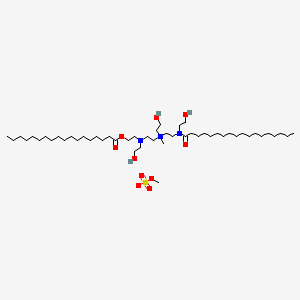

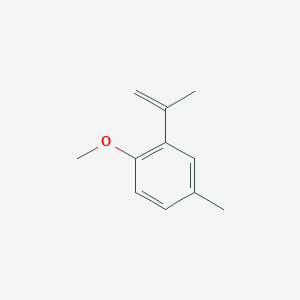
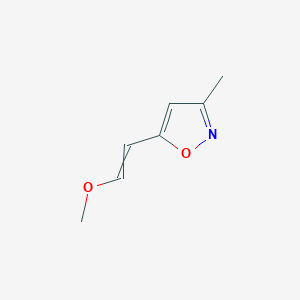
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
